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Tetrakis(ethylamino)silane - 17865-94-0

Tetrakis(ethylamino)silane

Catalog Number: EVT-8616583
CAS Number: 17865-94-0
Molecular Formula: C8H24N4Si
Molecular Weight: 204.39 g/mol
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Product Introduction

Overview

Tetrakis(ethylamino)silane is a silane compound with the molecular formula C12H32N4Si\text{C}_{12}\text{H}_{32}\text{N}_{4}\text{Si} and a molecular weight of 260.57 g/mol. It appears as a colorless liquid and is classified under organosilicon compounds, specifically as a tetrakis(dialkylamino)silane. This compound features silicon bonded to four ethylamino groups, which are derived from ethylamine. Tetrakis(ethylamino)silane is notable for its applications in materials science, particularly in the synthesis of silicon-based ceramics and nanomaterials .

Synthesis Analysis

Methods

The synthesis of tetrakis(ethylamino)silane can be achieved through various methods, primarily involving the reaction of silicon tetrachloride with ethylamine. A common procedure includes:

  1. Inert Atmosphere Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and air interference.
  2. Reaction Components: Silicon tetrachloride is mixed with excess ethylamine in a suitable solvent, often at low temperatures to control the reaction rate.
  3. Stirring and Heating: The mixture is stirred mechanically and gradually heated to facilitate the reaction, leading to the formation of tetrakis(ethylamino)silane.
  4. Purification: Post-reaction, the product is purified through distillation or recrystallization to remove unreacted materials and byproducts .

Technical Details

The reaction typically requires careful temperature control and monitoring of reactant ratios to maximize yield and purity. The stoichiometry often follows a 1:4 ratio of silicon tetrachloride to ethylamine.

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C12H32N4Si\text{C}_{12}\text{H}_{32}\text{N}_{4}\text{Si}
  • Molecular Weight: 260.57 g/mol
  • Appearance: Colorless liquid
  • Boiling Point: Not specified in available literature
  • Melting Point: Not specified in available literature .
Chemical Reactions Analysis

Tetrakis(ethylamino)silane participates in several chemical reactions, particularly those involving hydrolysis and condensation:

  1. Hydrolysis: When exposed to moisture, tetrakis(ethylamino)silane can hydrolyze, forming silanol groups and releasing ethylamine.
  2. Condensation Polymerization: It can undergo condensation polymerization to form polysiloxanes or silicon nitride ceramics when reacted with other silanes or nitrogen sources .

Technical Details

The hydrolysis reaction can be represented as follows:

Si NHEt 4+4H2OSi OH 4+4NHEt\text{Si NHEt }_4+4\text{H}_2\text{O}\rightarrow \text{Si OH }_4+4\text{NHEt}

This reaction highlights the potential for forming silanol compounds, which can further react to create more complex silicate structures.

Mechanism of Action

The mechanism by which tetrakis(ethylamino)silane acts primarily involves its reactivity due to the presence of nitrogen atoms in its structure. The ethylamino groups can act as nucleophiles in various reactions, facilitating:

  • Coordination with Metal Centers: Tetrakis(ethylamino)silane can coordinate with metal alkyls or halides, leading to new organometallic compounds.
  • Formation of Silicon-Based Materials: Through polymerization or cross-linking reactions, it contributes to the synthesis of advanced materials such as silicon nitride and silicon carbide ceramics .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Liquid
  • Color: Colorless
  • Odor: Amine-like odor due to ethylamine content

Chemical Properties

  • Reactivity: Reacts readily with water (hydrolysis), alcohols, and other nucleophiles.
  • Stability: Stable under inert conditions but sensitive to moisture.
  • Solubility: Soluble in organic solvents; insoluble in water.

Relevant data indicates that tetrakis(ethylamino)silane has low volatility and a high boiling point, making it suitable for high-temperature applications in material synthesis .

Applications

Tetrakis(ethylamino)silane finds several scientific uses:

  1. Material Science: Utilized in the synthesis of silicon-based ceramics and coatings that exhibit high thermal stability and mechanical strength.
  2. Nanotechnology: Employed in the fabrication of nanostructured materials for electronics and photonics.
  3. Catalysis: Acts as a precursor for various catalytic systems involving silicon or metal-silicon composites.

These applications leverage its unique chemical properties and reactivity profile, making it a valuable compound in advanced material development .

Synthetic Methodologies for Tetrakis(ethylamino)silane Production

Inert Atmosphere Reaction Protocols for Silicon Tetrachloride and Ethylamine

Tetrakis(ethylamino)silane, Si(NHC₂H₅)₄, is primarily synthesized via the nucleophilic substitution reaction between silicon tetrachloride (SiCl₄) and ethylamine (C₂H₅NH₂) under strictly controlled inert conditions. This reaction is highly sensitive to moisture and oxygen, necessitating the implementation of rigorous inert atmosphere protocols throughout the synthesis. The reaction proceeds according to the stoichiometric equation:

SiCl₄ + 4 C₂H₅NH₂ → Si(NHC₂H₅)₄ + 4 HCl

Standardized protocols mandate the use of nitrogen or argon as inert gases, with oxygen levels maintained below 10 ppm to prevent oxidation of reactants and hydrolysis of silicon-chlorine bonds [1]. The reaction apparatus typically consists of a multi-necked flask equipped with a high-efficiency reflux condenser, a pressure-equalizing dropping funnel, and a vigorous mechanical stirrer. All glassware must undergo thorough oven-drying (>120°C) and subsequent purging with inert gas prior to reactant introduction. Silicon tetrachloride is introduced via slow addition (dropwise) into anhydrous ethylamine dissolved in an aprotic solvent, with continuous cooling to manage the exothermic reaction and minimize undesirable side reactions such as oligomerization. Continuous inert gas flow is maintained throughout the addition and subsequent stirring period, typically extending 4-6 hours post-addition to ensure complete reaction and byproduct (HCl) neutralization or removal [1] [5].

Table 1: Critical Parameters for Inert Atmosphere Synthesis of Tetrakis(ethylamino)silane

ParameterRequirementPurpose
Inert GasNitrogen or Argon (>99.999% purity)Prevents oxidation and hydrolysis
O₂ Level< 10 ppmEliminates silanol (Si-OH) formation
Moisture ControlP₂O₅ traps, molecular sievesAbsorbs trace H₂O in gas lines/reactor headspace
Reactor PreparationOven drying (120°C), inert gas purgeRemoves adsorbed water from glass surfaces
SiCl₄ Addition RateDropwise (0.5-1.0 mL/min)Controls reaction exothermicity and heat dissipation

Solvent Systems and Temperature Optimization in Stoichiometric Control

The choice of solvent system significantly impacts reaction kinetics, yield, and stoichiometric control during tetrakis(ethylamino)silane synthesis. Aprotic solvents are essential to prevent competitive hydrolysis of silicon tetrachloride. Common solvents include anhydrous hydrocarbons (hexane, toluene) and ethers (tetrahydrofuran, diethyl ether), selected based on their boiling points relative to the reaction temperature requirements and their ability to solubilize the generated hydrochloride salts [1] [5].

Temperature optimization is critical for controlling reaction selectivity and minimizing byproducts. Low temperatures (-20°C to 0°C) during silicon tetrachloride addition suppress the formation of tris(ethylamino)chlorosilane (Si(NHC₂H₅)₃Cl) and other partially substituted intermediates. Subsequent gradual warming to 25-40°C facilitates the complete substitution of all four chlorine atoms while preventing ethylamine volatilization. Maintaining a slight positive pressure of inert gas further aids in retaining ethylamine within the reaction mixture, ensuring the 4:1 amine:silicon tetrachloride stoichiometry is effectively utilized. Excess ethylamine (typically 10-20% molar excess) is employed to drive the reaction toward the tetrasubstituted product and to act as an acid scavenger for the generated HCl, forming ethylamine hydrochloride (C₂H₅NH₃⁺Cl⁻). Solvents like tetrahydrofuran enhance the solubility of this salt, preventing precipitation that could impede stirring and mass transfer [1].

Table 2: Solvent Systems and Temperature Parameters for Tetrakis(ethylamino)silane Synthesis

SolventOptimal Temp. Range (°C)AdvantagesDisadvantages
n-Hexane-10 to 25Low polarity minimizes hydrolysis; Easy product isolationPoor solubility of EtNH₃⁺Cl⁻; Requires filtration
Toluene0 to 40Higher boiling allows warmer reaction; Good EtNH₃⁺Cl⁻ solubility at elevated TRequires careful drying
Tetrahydrofuran-20 to 30Excellent EtNH₃⁺Cl⁻ solubility; Good reactant solubilizationForms peroxides; Needs strict oxygen exclusion
Diethyl Ether-30 to 0Very low temperature operation possible; High volatility eases removalHigh flammability; Low boiling point limits upper T

Post-Synthesis Purification Techniques: Distillation vs. Recrystallization Efficiency

Following the reaction and removal of ethylamine hydrochloride salts (typically via filtration under inert atmosphere), crude tetrakis(ethylamino)silane requires purification to remove residual solvents, traces of unreacted ethylamine, and persistent partially substituted chlorosilanes. Two primary techniques are employed: fractional distillation under reduced pressure and recrystallization from cold hydrocarbon solvents.

Fractional Distillation: This is the most common industrial-scale purification method. The crude product is subjected to vacuum distillation using a high-efficiency fractionating column. Optimal separation is achieved under high vacuum (typically 0.1 - 1.0 mmHg) to lower the boiling point (typically 100-120°C at 1 mmHg for tetrakis(ethylamino)silane) and minimize thermal decomposition. Careful temperature control is crucial to prevent decomposition of the product or co-distillation of impurities. This method offers high throughput and efficiently separates the target compound from lower boiling impurities (solvents, ethylamine) and higher boiling residues (oligomers, persistent chlorinated species). Yields via optimized distillation protocols typically range from 70% to 85% [1] [5].

Recrystallization: While less common industrially due to lower throughput, recrystallization offers advantages for obtaining ultra-high purity tetrakis(ethylamino)silane, particularly for semiconductor applications. The crude solid or concentrated solution is dissolved in a minimal volume of a cold, anhydrous, low-polarity solvent like pentane or hexane. The solution is then cooled to very low temperatures (-30°C to -78°C) to induce crystallization. Filtration under inert atmosphere yields crystalline tetrakis(ethylamino)silane. This process effectively removes non-crystallizing impurities like tris(ethylamino)chlorosilane and certain oligomers. However, recrystallization suffers from lower recovery yields (often 50-65%) compared to distillation and is more sensitive to solvent purity and cooling rates. It also requires the product to possess suitable crystallinity, which can be influenced by the presence of isomeric forms or trace solvents [1].

The choice between distillation and recrystallization depends on the required purity level and the acceptable yield loss. Distillation provides a practical balance of yield and purity for most applications, while recrystallization is reserved for situations demanding the lowest possible metallic and ionic contaminant levels. Sequential use of both techniques (e.g., distillation followed by recrystallization) can yield material of exceptional purity, albeit with significant compound loss [1] [5].

Properties

CAS Number

17865-94-0

Product Name

Tetrakis(ethylamino)silane

IUPAC Name

N-[tris(ethylamino)silyl]ethanamine

Molecular Formula

C8H24N4Si

Molecular Weight

204.39 g/mol

InChI

InChI=1S/C8H24N4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h9-12H,5-8H2,1-4H3

InChI Key

JWJYZMSZUGCIHO-UHFFFAOYSA-N

Canonical SMILES

CCN[Si](NCC)(NCC)NCC

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